1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone
Description
This compound, referred to in some studies as 1B10 (), is a synthetic small molecule with the molecular formula C₁₉H₂₁ClFN₂O and a molecular weight of 345.84 g/mol (calculated based on its structure). It belongs to a class of pyrrole-3-yl ethanone derivatives designed to inhibit the proteasomal deubiquitinating enzyme USP14, a target implicated in neurodegenerative diseases and cancer due to its role in protein degradation regulation. The molecule features a 3-chloro-4-fluorophenyl substituent on the pyrrole ring, a 2,5-dimethyl substitution on the pyrrole core, and a piperidin-1-yl group linked via an ethanone bridge. Its synthesis involves multi-step reactions, including condensation of substituted anilines with hexane-2,5-dione, followed by functionalization of the amine moiety ().
Properties
IUPAC Name |
1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2O/c1-13-10-16(19(24)12-22-8-4-3-5-9-22)14(2)23(13)15-6-7-18(21)17(20)11-15/h6-7,10-11H,3-5,8-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHJVLIIIZRJRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)F)Cl)C)C(=O)CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone, also known by its CAS number 315710-83-9, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 300.16 g/mol. The structure includes a pyrrole ring and a piperidine moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the pyrrole ring followed by the introduction of the piperidine group.
Biological Activity Overview
The compound has been studied for various biological activities, including:
1. Antimicrobial Activity
Research indicates that derivatives containing piperidine and pyrrole structures exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 16 | |
| Compound B | Antifungal | 12.5 | |
| Target Compound | Antibacterial | 10 |
2. Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit specific cancer cell lines by affecting cellular pathways related to apoptosis and proliferation . The presence of the piperidine moiety is believed to enhance its interaction with biological targets involved in cancer progression.
3. Central Nervous System Activity
Given the structural features of the compound, there are indications that it may possess neuroactive properties. Compounds with similar structures have been explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems.
Case Studies
Several studies have investigated the biological activity of similar compounds:
Study 1: Antimicrobial Evaluation
A series of piperidine derivatives were synthesized and tested for antimicrobial activity using standard methods. The results showed that compounds containing a similar structural framework exhibited significant inhibition against pathogenic strains such as Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Screening
In an in vitro study, derivatives based on the pyrrole structure were screened against various cancer cell lines. The findings indicated notable cytotoxic effects, particularly in breast cancer cells, suggesting a potential role in cancer therapy .
Comparison with Similar Compounds
Key Observations:
Dual halogenation (Cl/F) in 1B10 increases lipophilicity (clogP ~3.5), which may improve membrane permeability but reduce aqueous solubility relative to IU1 (clogP ~2.8) ().
Amine Group Optimization: Replacement of pyrrolidinyl (IU1) with piperidinyl (1B10, IU1-47) enhances potency, likely due to better spatial alignment with USP14’s catalytic domain (). Derivatives with non-cyclic amines (e.g., aniline in IU1-5) show abolished activity, underscoring the necessity of a basic amine for target engagement ().
Biological Activity :
Preparation Methods
Chlorination at the α-Position
The methyl ketone group of the pyrrole intermediate is chlorinated using reagents such as sulfuryl chloride (SO₂Cl₂) or Selectfluor®. For example, treatment with Selectfluor® in methanol at 0°C selectively replaces the α-hydrogen with chlorine, yielding 2-chloro-1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone.
Piperidine Substitution
The chlorine atom is displaced by piperidine via nucleophilic aromatic substitution (SNAr). Heating the chlorinated intermediate with excess piperidine (3.0 equiv) in dimethylformamide (DMF) at 80°C for 6 hours affords the target compound. Microwave-assisted synthesis (120°C, 30 minutes) enhances reaction efficiency, achieving yields >75%.
Table 1: Optimization of Piperidine Substitution
| Condition | Temperature | Time | Yield |
|---|---|---|---|
| Conventional (DMF) | 80°C | 6 h | 68% |
| Microwave | 120°C | 0.5 h | 78% |
| Solvent-Free | 100°C | 2 h | 55% |
Alternative Route: Reductive Amination
An alternative pathway employs reductive amination to introduce the piperidine moiety. The pyrrole-bound ketone is condensed with piperidine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). This one-pot method avoids halogenation but requires strict pH control (pH 4–6 using acetic acid) to minimize side reactions.
Advantages :
-
Eliminates the need for hazardous halogenating agents.
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Shorter reaction time (2–3 hours vs. 6 hours for SNAr).
Limitations :
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Lower yields (50–60%) due to competing imine formation.
Characterization and Quality Control
Critical analytical data for intermediates and the final compound include:
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¹H NMR : The piperidinyl protons appear as multiplet signals at δ 2.8–3.2 ppm, while the pyrrole methyl groups resonate as singlets near δ 2.1 ppm.
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LC-MS : The molecular ion peak [M+H]⁺ at m/z 331.8 confirms the target structure.
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HPLC Purity : >98% purity achieved via silica gel chromatography (ethyl acetate/hexane, 3:7).
Scale-Up Considerations
Industrial-scale synthesis prioritizes solvent recovery and catalyst reuse. For instance, bromine in 1,4-dioxane is recycled via distillation, reducing waste generation. Flow chemistry systems improve safety during exothermic steps like chlorination .
Q & A
Q. What are the common synthetic routes for preparing 1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:
Pyrrole Core Formation : Condensation of 3-chloro-4-fluoroaniline with a diketone (e.g., 2,5-hexanedione) under acidic conditions to form the 2,5-dimethylpyrrole ring .
Substitution at Position 3 : Introduce a reactive group (e.g., acetyl or chloro) at the pyrrole’s 3-position for subsequent coupling. For example, Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ .
Piperidine Incorporation : React the acylated intermediate with piperidine via nucleophilic substitution or ketone-amine coupling (e.g., using reductive amination or Mannich-type reactions) .
Key Considerations : Optimize reaction conditions (temperature, solvent) to minimize side products. Purification via column chromatography or crystallization is critical for isolating the target compound.
Q. How can the structural identity of this compound be confirmed?
Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions on the pyrrole and piperidine rings. For example, the 3-chloro-4-fluorophenyl group shows distinct aromatic splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₉H₂₁ClFN₂O) and isotopic patterns for Cl/F .
- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement, as demonstrated in similar pyrrole derivatives .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and piperidine N-H stretches .
Q. What physicochemical properties are critical for experimental design?
Methodological Answer: Key properties include:
- Solubility : Test in polar (DMSO, methanol) and non-polar (chloroform) solvents. The compound’s piperidine group may enhance solubility in acidic buffers .
- Stability : Assess thermal stability via TGA and hydrolytic stability under varying pH. Fluorinated aromatic systems often exhibit high thermal resistance .
- LogP : Estimate hydrophobicity (e.g., using HPLC retention times) to predict membrane permeability for biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer: To explore SAR:
Structural Modifications : Synthesize analogs with variations in:
- Halogen substituents (e.g., replace Cl with Br or F) .
- Pyrrole/piperidine substituents (e.g., methyl vs. ethyl groups) .
Bioactivity Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, fluorophenyl groups are common in kinase inhibitors .
Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding modes to biological targets .
Q. How should researchers address contradictions in spectral or bioactivity data?
Methodological Answer: Contradictions may arise from:
- Impurities : Re-purify the compound and re-run analytical tests (e.g., HPLC purity >95%) .
- Polymorphism : Perform X-ray crystallography to rule out crystal packing effects .
- Assay Variability : Standardize bioassay protocols (e.g., cell line passage number, incubation time) and include positive/negative controls .
Q. What computational methods are suitable for studying this compound’s interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or proteins (e.g., using GROMACS) .
- Pharmacophore Mapping : Identify critical functional groups for target engagement using software like Schrödinger .
Q. How can advanced structural analysis resolve ambiguities in substituent orientation?
Methodological Answer:
- Single-Crystal XRD : Provides unambiguous 3D coordinates for atoms, resolving regiochemistry conflicts .
- Cryo-Electron Microscopy (Cryo-EM) : For large complexes, though XRD remains gold standard for small molecules .
- NOESY NMR : Detect spatial proximities between protons (e.g., piperidine vs. pyrrole protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
